molecular formula C14H21N5O4S B12636562 N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide

N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B12636562
M. Wt: 355.42 g/mol
InChI Key: QMBBRXMITSIIPU-UHFFFAOYSA-N
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Description

N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Properties

Molecular Formula

C14H21N5O4S

Molecular Weight

355.42 g/mol

IUPAC Name

N-[4-[[3-(3-hydroxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H21N5O4S/c1-11(21)17-12-3-5-13(6-4-12)24(22,23)18-14-15-9-19(10-16-14)7-2-8-20/h3-6,20H,2,7-10H2,1H3,(H,17,21)(H2,15,16,18)

InChI Key

QMBBRXMITSIIPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-sulfonamide. This intermediate is then reacted with 4-acetamidobenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial and antifungal effects. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide apart is its unique triazine ring structure combined with the sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme inhibition capabilities, and interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C12H17N4O3SC_{12}H_{17}N_{4}O_{3}S, with a molecular weight of approximately 317.35 g/mol. Its structure features a sulfamoyl group attached to a phenyl ring and a triazine moiety, which are believed to contribute to its biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Bacillus subtilis8

The results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Bacillus subtilis, which may be attributed to its structural features that facilitate interaction with bacterial cell components .

2. Enzyme Inhibition Activity

This compound has also been investigated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition: The compound demonstrated significant AChE inhibitory activity with an IC50 value of 12 µM. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
  • Urease Inhibition: The compound showed promising urease inhibitory activity (IC50 = 15 µM), indicating its potential in managing urinary tract infections by inhibiting urease-producing pathogens .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets in microorganisms and human enzymes. Molecular docking studies have revealed that the compound binds effectively to the active sites of AChE and urease. The presence of the sulfamoyl group is crucial as it enhances binding affinity through hydrogen bonding and hydrophobic interactions .

Case Studies

Case Study 1: Antibacterial Efficacy

In a clinical setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that the compound effectively reduced bacterial load in vitro and showed promise for further development as an antibiotic agent.

Case Study 2: Neurological Applications

Another study focused on the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups .

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